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Compound of Interest

1-Methyl-2-(8E)-8-tridecenyl-
Compound Name:
4(1H)-quinolinone

cat. No.: B1232586

The 2-alkyl-4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the
core of numerous compounds with a broad spectrum of biological activities. These activities are
significantly influenced by the nature of the alkyl substituent at the 2-position of the quinolinone
ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of
2-alkyl-4-quinolinones, focusing primarily on their antimicrobial and anticancer properties. The
information presented herein is intended for researchers, scientists, and drug development
professionals.

Antimicrobial Activity

The antimicrobial properties of 2-alkyl-4-quinolinones have been extensively studied,
particularly their activity against various bacterial strains. A general trend observed is that the
length and nature of the 2-alkyl chain play a crucial role in determining the potency and
spectrum of activity.

The following table summarizes the minimum inhibitory concentration (MIC) values of various
2-alkyl-4-quinolinone derivatives against selected bacterial strains.
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2-Alkyl Bacterial
Compound ID ) ) MIC (pg/mL) Reference
Substituent Strain
Staphylococcus Active (Inhibition
1 n-Pentyl (C5) [1]
aureus Zone > 20 mm)
Staphylococcus Active (Inhibition
2 n-Heptyl (C7) [1]
aureus Zone > 20 mm)
n-Heptyl (C7) (N-  Staphylococcus
3 (4d) Pyl (CT) ( Pny <6.25 [1]
hydroxy) aureus
n-Nonyl (C9) (N- Staphylococcus
4 (4e) Y9 Py <3.12 [1]
hydroxy) aureus
Helicobacter
5 (HHQ) n-Heptyl (C7) ) 0.1-0.5 (mg/mL) [2]
pylori
Helicobacter
6 (NHQ) n-Nonyl (C9) ] 0.1-0.5 (mg/mL) [2]
pylori
7 n-Heptyl (C7) Bacillus cereus IC50: 6.25-25 [2]
8 n-Nonyl (C9) Bacillus cereus IC50: 6.25-25 [2]
n-Octyl (C8) N- Mycobacterium
9 ' yl (C8) y . 50 2]
oxide tuberculosis
(2)-undec-4'-enyl  Mycobacterium
10 _ _ 50 [2]
N-oxide tuberculosis
n-Heptyl (N-alkyl-
Enterococcus
11 2- 0.25 [31[4]
. Spp.
quinolonopyrone)
n-Heptyl-9-t-Bu
12 (N-alkyl-2- MRSA strains <2 [31[4]

quinolonopyrone)
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o Alkyl Chain Length: For antibacterial activity against S. aureus, compounds with C5 and C7
alkyl chains showed notable activity.[1] In the case of N-hydroxy derivatives, a longer C9
chain resulted in a lower MIC value (higher potency) compared to a C7 chain.[1] This
suggests that lipophilicity, which increases with chain length, may play a significant role in
antibacterial efficacy.

* N-Oxides: The N-oxide derivatives of 2-alkyl-4-quinolinones have also demonstrated
significant antibacterial activity.[2]

» Modifications to the Core: Tricyclic derivatives, specifically N-alkyl-2-quinolonopyrones, have
shown potent activity against ESKAPE pathogens, with a heptyl-substituted analog being
particularly effective against Enterococcus spp.[3][4]

Anticancer Activity

Recent studies have highlighted the potential of 2-alkyl-4-quinolinone derivatives as anticancer
agents. The SAR in this context also points towards the importance of the substituent at the 2-
position, as well as other modifications on the quinolinone ring.

The following table presents the half-maximal inhibitory concentration (IC50) values of
representative 2-substituted quinolinone derivatives against various cancer cell lines.

. Cancer Cell
Compound ID 2-Substituent T IC50 (pM) Reference
ine

HelLa (Cervical
13 Phenyl 8.3 [5]
Cancer)

PC3 (Prostate

14 Phenyl 31.37 [5]
Cancer)
3,4-
) PC3 (Prostate
15 methylenedioxyp 34.34 [5]
Cancer)
henyl
4-Benzyloxy
o COLO 205 <1 (nanomolar
16 (11e) (quinolin-2(1H)- [6][7]
) (Colon Cancer) potency)
one
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Key Findings:

e Aromatic Substituents: In contrast to the long alkyl chains favored for antimicrobial activity, 2-
arylquinoline derivatives have demonstrated significant and selective anticancer properties.

[5]

 Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been
observed, with more lipophilic aromatic quinolines showing better IC50 values against HeLa
and PC3 cells.[5]

o Other Substitutions: Modifications at other positions, such as a 4-benzyloxy group on a
quinolin-2(1H)-one scaffold, can lead to highly potent anticancer agents.[6][7]

Experimental Protocols

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a
microorganism, is a standard measure of antimicrobial potency.

e Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is
prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of
approximately 5 x 10”5 colony-forming units (CFU)/mL.[8]

 Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well
microtiter plate to obtain a range of concentrations.

 Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria
and medium without the compound) and a negative control (medium only) are included.

e Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
at which no visible bacterial growth is observed.[8] This can be assessed visually or by
measuring the optical density at 600 nm.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of compounds on cancer cell lines.
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o Cell Seeding: Cancer cells (e.g., HeLa, PC3) are seeded in a 96-well plate at a density of
5,000-10,000 cells/well and allowed to attach overnight.

e Compound Treatment: The cells are treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48-72 hours).

e MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is
incubated for another 2-4 hours at 37°C. During this time, viable cells with active metabolism
convert the yellow MTT into a purple formazan product.

e Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is
added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader. The IC50 value, the concentration of the compound that inhibits cell
growth by 50%, is calculated from the dose-response curve.

Visualizations
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Caption: General Structure-Activity Relationship of 2-Alkyl-4-Quinolinones in Antimicrobial

Activity.
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Experimental Workflow for MIC Determination
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Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration
(MIC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides
based on common (3-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]

e 2. mdpi.com [mdpi.com]

¢ 3. pubs.acs.org [pubs.acs.org]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1232586?utm_src=pdf-body-img
https://www.benchchem.com/product/b1232586?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10682542/
https://www.mdpi.com/1420-3049/25/23/5689
https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00185
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

4. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE
Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nim.nih.gov]

e 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with
selective anticancer activity: synthesis, structure—activity relationships, and molecular
modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

» 6. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-
2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

e 7. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-
2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of
clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Structure-Activity Relationship of 2-Alkyl-4-
Quinolinones: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232586#structure-activity-relationship-sar-of-2-alkyl-
4-quinolinones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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